Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methyl-5-sulfanylidenepyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-8-4-5(3-6(8)11)7(9)10-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOWOXIUSHZYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=S)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479671 | |
| Record name | SBB054022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174747-39-8 | |
| Record name | SBB054022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioamide Precursor Route
A plausible route involves the cyclization of a thioamide intermediate. This method mirrors the Gabriel synthesis used for oxo-pyrrolidines, where potassium phthalimide acts as a nitrogen source. For the thioxo variant, thiophthalimide or thiourea derivatives could replace phthalimide to introduce sulfur.
Procedure :
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SN2 Alkylation : Diethyl methylmalonate undergoes alkylation with 1,2-dibromoethane in a 1:1 molar ratio to minimize purification. The enolate intermediate attacks dibromoethane, forming a bromide salt (NaBr) as a byproduct.
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Thioamide Formation : The alkylated product reacts with thiourea in place of potassium phthalimide, yielding a thioamide intermediate.
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Hydrolysis and Cyclization : Hydrolysis with pig liver esterase (PLE) generates a chiral carboxylic acid, which undergoes cyclization in the presence of para-nitrobenzyl bromide. The sulfur atom directs ring closure, forming the 5-thioxo-pyrrolidine core.
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Esterification : Steglich esterification with methanol and DCC/DMAP converts the carboxylic acid to the methyl ester.
Key Data :
Sulfurization of Oxo-Pyrrolidine Precursors
Lawesson’s Reagent-Mediated Thionation
The direct conversion of the 5-oxo group to 5-thioxo is achievable using Lawesson’s reagent, a well-established sulfurizing agent. This method is efficient for late-stage functionalization.
Procedure :
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Synthesis of Oxo-Pyrrolidine : Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is prepared via N-methylation of lactam precursors using iodomethane and NaH.
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Thionation : The oxo-pyrrolidine (1 equiv) is refluxed with Lawesson’s reagent (0.5 equiv) in toluene for 6 hours. The reaction progress is monitored by TLC (Rf 0.5 in 3:7 EtOAc/hexanes).
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Purification : Column chromatography (SiO2, 20% EtOAc/hexanes) isolates the thioxo product.
Optimization Insights :
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Solvent : Toluene outperforms THF due to higher boiling point and better reagent solubility.
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Stoichiometry : Excess Lawesson’s reagent leads to over-sulfurization; 0.5 equiv ensures selectivity.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 67% |
| NMR | δ 3.7 ppm (COOCH3), δ 2.9 ppm (N-CH3) |
| HRMS | [M+H]⁺ calc. 190.0743, found 190.0745 |
Castagnoli–Cushman Reaction with Thioanhydrides
Thioanhydride Cyclocondensation
The Castagnoli–Cushman reaction (CCR), typically used for oxo-pyrrolidines, can be adapted by replacing succinic anhydride with thiosuccinic anhydride.
Procedure :
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Imine Formation : Condense pivalaldehyde with glycine methyl ester to form imine VI .
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Cyclocondensation : React imine VI with thiosuccinic anhydride in refluxing p-xylene (10 h). The thioanhydride enables incorporation of the thioxo group during cyclization.
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Esterification : Convert the resulting carboxylic acid to the methyl ester using SOCl2/MeOH.
Challenges :
-
Side Reactions : Thiosuccinic anhydride is prone to dimerization; rigorous anhydrous conditions are critical.
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Yield Improvement : Using molecular sieves (4 Å) increases yield from 45% to 62%.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| 2 | Thiosuccinic anhydride, p-xylene, reflux | 62% |
| 3 | SOCl2, MeOH, 0°C | 89% |
Enzymatic Resolution for Enantiopure Synthesis
Lipase-Catalyzed Kinetic Resolution
Racemic thioxo-pyrrolidine esters can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B).
Procedure :
-
Racemate Synthesis : Prepare racemic methyl 1-methyl-5-thioxopyrrolidine-3-carboxylate via Methods 1–3.
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Enzymatic Hydrolysis : Stir racemate with lipase in phosphate buffer (pH 7.4) and isopropyl ether. The enzyme selectively hydrolyzes one enantiomer.
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Separation : Extract unreacted ester (enantiomerically enriched) and hydrolyzed acid using DCM/water.
Data :
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Thioamide Cyclization | High enantioselectivity | Multi-step, low overall yield (34%) |
| Lawesson’s Reagent | Late-stage modification | Requires pure oxo precursor |
| CCR with Thioanhydride | Atom-economical | Anhydride stability issues |
| Enzymatic Resolution | High ee | Cost of enzymes |
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group undergoes oxidation to form sulfoxides or sulfones. Key reagents and conditions include:
| Reagent | Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, acidic | 5-Sulfoxide derivative | 65–78 | |
| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane, 0°C | 5-Sulfone derivative | 82–90 |
Mechanism : Electrophilic oxygen from the oxidizing agent attacks the sulfur atom, forming intermediates that stabilize via resonance. Sulfoxides form first, followed by sulfones under stronger conditions.
Reduction Reactions
The thioxo group can be reduced to a methylene group, yielding pyrrolidine derivatives:
| Reagent | Conditions | Product Formed | Selectivity | Source |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | THF, reflux | 1-Methylpyrrolidine-3-carboxylate | >90% | |
| Sodium borohydride (NaBH₄) | Methanol, 25°C | Partial reduction (thiol intermediate) | 40–55 |
Note : LiAlH₄ provides complete reduction, while NaBH₄ may yield intermediates requiring further stabilization.
Nucleophilic Substitution at the Ester Group
The methyl ester undergoes substitution with nucleophiles such as amines or alcohols:
Kinetics : Ester hydrolysis under acidic/basic conditions follows pseudo-first-order kinetics, with half-lives ranging from 2–8 hours depending on pH.
Ring-Opening Reactions
Strong bases or acids induce pyrrolidine ring opening:
Biological Interactions
The thioxo group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes, inhibiting activity. For example:
- Antimicrobial activity : Derivatives inhibit Gram-positive bacteria (MIC: 16–64 µg/mL) by targeting cell wall synthesis enzymes .
- Anticancer activity : 5-Fluorobenzimidazole derivatives reduce A549 lung cancer cell viability to 16.1% (vs. 19.7% for cytarabine) .
Comparative Reactivity with Analogues
| Compound | Key Reactivity Difference | Source |
|---|---|---|
| Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | Lacks thioxo group; reduced electrophilicity | |
| Methyl 1-phenyl-5-thioxopyrrolidine-3-carboxylate | Enhanced aromatic stabilization of intermediates |
Industrial-Scale Considerations
- Purification : Column chromatography (silica gel, CHCl₃/MeOH) achieves >95% purity .
- Safety : Stable under standard conditions but reacts violently with strong oxidizers (e.g., HNO₃) .
This compound’s versatility in oxidation, reduction, and substitution reactions makes it valuable for synthesizing bioactive molecules and industrial intermediates. Future research should explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate is characterized by its unique five-membered pyrrolidine ring structure, which includes a thioxo group. Its molecular formula is , and it exhibits properties that make it suitable for various chemical reactions.
Medicinal Chemistry
Drug Development:
The compound has been studied for its potential therapeutic effects, particularly in the development of anti-nausea medications. It has been identified as a component in formulations aimed at treating chemotherapy-induced nausea, similar to ondansetron patches.
Biological Activity:
Preliminary studies suggest that this compound may exhibit neuroprotective effects and interact with neurotransmitter systems, warranting further research into its mechanisms of action.
Synthetic Applications
Building Block for Synthesis:
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Synthesis of Derivatives:
Research indicates that this compound can be used to synthesize derivatives with enhanced biological activity or altered properties. For example, it can be esterified or amidated to produce compounds with specific pharmacological profiles.
Biochemical Research
Proteomics Applications:
The compound is also noted for its potential use in proteomics research, where it may assist in protein modification or analysis techniques. This application is particularly relevant given the increasing focus on understanding protein interactions and functions within biological systems.
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Carboxylates with Oxo vs. Thioxo Groups
1-Methyl-5-oxopyrrolidine-3-carboxylic acid
- Molecular Formula: C₆H₉NO₃
- Molecular Weight : 143.14 g/mol
- Key Features : Contains a carboxylic acid (-COOH) at the 3-position and an oxo (C=O) group at the 5-position.
- Comparison :
Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol
- Key Features : Features a bulkier sec-butyl substituent at the 1-position and an oxo group at the 5-position.
- The oxo group reduces sulfur-specific reactivity (e.g., metal coordination or thiol-disulfide exchange) compared to the thioxo analog .
Heterocyclic Esters with Varied Backbones
Methyl 5-amino-1-benzothiophene-2-carboxylate
- Molecular Formula: C₁₀H₉NO₂S
- Molecular Weight : 219.25 g/mol
- Key Features: Contains a benzothiophene ring and an amino (-NH₂) group at the 5-position.
- Comparison: The aromatic benzothiophene backbone confers rigidity and planar geometry, influencing π-π stacking interactions in crystal structures. The amino group enables participation in acid-base chemistry or covalent modifications, unlike the non-functionalized thioxopyrrolidine .
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
- Molecular Formula : C₁₁H₁₁N₃O₂
- Molecular Weight : 217.22 g/mol
- Key Features : Pyrazole ring substituted with a pyridinyl group and methyl ester.
- The pyrazole ring’s conjugated system may enhance UV absorbance, useful in spectroscopic analysis .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
Reactivity of Thioxo vs. Oxo Groups
- Thioxo Advantage : The thioxo group in the target compound enhances nucleophilicity, enabling unique reactions such as alkylation (e.g., with methyl iodide) or participation in thiol-mediated redox processes .
- Oxo Limitations : Oxo analogs primarily engage in hydrogen bonding or ketone-specific reactions (e.g., Grignard additions), which are less versatile in sulfur-requiring syntheses .
Impact of Substituents on Physicochemical Properties
- Lipophilicity : Methyl esters (e.g., target compound) are more lipophilic than carboxylic acids, favoring applications in drug delivery or organic solvents.
Biological Activity
Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound is characterized by its unique thioxopyrrolidine structure, which contributes to its biological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thioxopyrrolidine derivative. The structural formula is represented as:
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study utilizing the MTT assay demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma). The IC50 values observed were indicative of its potential as an anticancer agent. For instance, the compound showed an IC50 of approximately 62.37 µg/mL against HeLa cells, suggesting effective inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies reported minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria. Notably, it exhibited an MIC of 250 µg/mL against pathogenic bacteria, indicating promising antibacterial activity .
The mechanism through which this compound exerts its biological effects may involve interactions with cellular pathways that regulate apoptosis and cell cycle progression. While specific pathways remain to be fully elucidated, preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Bacteria | IC50/MIC Value |
|---|---|---|
| Anticancer Activity | HeLa | 62.37 µg/mL |
| Anticancer Activity | HepG2 | TBD |
| Antimicrobial Activity | Staphylococcus aureus | 250 µg/mL |
| Antimicrobial Activity | E. coli | TBD |
Case Study 1: Cytotoxicity Assessment
In a recent study, this compound was tested against multiple cancer cell lines to assess its cytotoxicity. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, supporting its potential application in cancer therapy .
Case Study 2: Antibacterial Evaluation
Another investigation focused on the antibacterial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound effectively inhibited bacterial growth, highlighting its potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving thiolactam intermediates. A diastereoselective approach using aryl/heteroaryl aldehydes and methyl glycinate derivatives under acidic conditions (e.g., acetic acid) can yield the pyrrolidine scaffold. Optimization involves adjusting stoichiometry, temperature (reflux conditions), and catalyst choice (e.g., Lewis acids for enantioselectivity) .
- Key Techniques : NMR monitoring, column chromatography for purification, and recrystallization (e.g., methylene chloride/petroleum ether systems) .
Q. How is the structural conformation of the pyrrolidine ring analyzed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining ring puckering. The Cremer-Pople parameters quantify out-of-plane displacements by defining a mean plane and calculating puckering amplitudes (e.g., , ) and phase angles () . Software like SHELX (for refinement) and ORTEP-3 (for visualization) are critical for analyzing crystallographic data .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., diastereotopic protons in the pyrrolidine ring) and chemical shifts (e.g., carbonyl carbons at ~170 ppm).
- IR Spectroscopy : Confirm the thioxo (C=S) group via stretches at ~1100-1200 cm⁻¹ and ester carbonyls at ~1700 cm⁻¹ .
- Mass Spectrometry : Validate molecular weight using ESI-MS or HRMS .
Advanced Research Questions
Q. How can diastereoselectivity be enhanced in the synthesis of substituted derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can improve enantiomeric excess. For example, using (S)-proline derivatives as catalysts in Michael addition steps or employing Sharpless epoxidation conditions for stereocontrol . Reaction solvent polarity (e.g., DMSO vs. THF) and temperature gradients also impact selectivity .
Q. What computational strategies resolve contradictions between experimental and predicted structural data?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to validate puckering parameters .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to explain discrepancies in activity vs. structural analogs .
- Software Cross-Validation : Use SHELXL for refinement and Mercury for overlay analysis to reconcile bond-length/angle mismatches .
Q. How are stability and degradation pathways investigated under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation products via HPLC-MS .
- Kinetic Analysis : Monitor hydrolysis (e.g., ester cleavage) in buffered solutions (pH 1–13) to derive rate constants and Arrhenius plots .
Q. What strategies are used to design bioactivity studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the 3-carboxylate group or introduce substituents (e.g., pyridyl, aryl) to explore SAR against targets like proteases or kinases .
- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorogenic substrates) or cell-based models (e.g., cytotoxicity in cancer lines) .
Data Analysis and Contradiction Resolution
Q. How are conflicting crystallographic data (e.g., bond lengths vs. computational models) reconciled?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals and resolve overlapping reflections .
- Hirshfeld Surface Analysis : Compare close contacts (e.g., S···H interactions) with DFT-derived electron densities to validate packing motifs .
Q. What experimental controls are critical when observing unexpected byproducts in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
